molecular formula C21H21N3O3S2 B2958361 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 690642-45-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2958361
CAS No.: 690642-45-6
M. Wt: 427.54
InChI Key: GPEVMADZXKDQAN-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylthio moiety linked via a thioacetamide bridge to a benzo[d][1,3]dioxol-5-ylmethyl group. Its molecular formula is C₂₁H₂₀N₄O₃S₂ (MW: 456.5 g/mol). The benzo[d][1,3]dioxole moiety may enhance metabolic stability, as seen in related pharmacophores .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c25-18(22-9-13-6-7-15-16(8-13)27-12-26-15)10-28-20-19-14-4-2-1-3-5-17(14)29-21(19)24-11-23-20/h6-8,11H,1-5,9-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEVMADZXKDQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and various biological activities based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H23N3O5SC_{20}H_{23}N_{3}O_{5}S, and it has a molecular weight of 417.5 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a thieno[2,3-d]pyrimidine derivative, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H23N3O5S
Molecular Weight417.5 g/mol
CAS Number942013-30-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole and thieno[2,3-d]pyrimidine structures. The methods used may vary but often include coupling reactions followed by functional group modifications to achieve the desired compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : A related compound demonstrated an IC50 value of 15 µM against various cancer cell lines. This suggests potential for further development as an anticancer agent .

Antidiabetic Potential

The benzodioxole derivatives have been explored for their antidiabetic properties. One study reported an IC50 value of 2.593 µM for a similar derivative against α-amylase inhibition . This indicates that the compound may possess the ability to regulate blood sugar levels effectively.

Neuropharmacological Effects

Research into the neuropharmacological effects of benzodioxole derivatives suggests potential anxiolytic and anticonvulsant activities. Structure-activity relationship (SAR) studies have shown that modifications in the benzodioxole structure can significantly affect binding affinity at GABA receptors .

Case Studies

  • Anticancer Activity : A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer activity in vitro. The results indicated that specific structural modifications could enhance their efficacy against cancer cells .
  • Antidiabetic Activity : Another investigation focused on benzodioxole carboxamide derivatives revealed promising results in inhibiting α-amylase activity. Compounds were screened for their potential to manage diabetes effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

  • Core Structure: All compounds share a thieno[2,3-d]pyrimidine core but differ in substituents and ring systems (e.g., cyclohepta vs. cyclopenta).
  • Synthetic Routes : Chloro precursors are commonly used, with nucleophilic substitution dominating. The target compound’s synthesis likely parallels and , replacing chlorine with a thiolate nucleophile.
  • Bioisosteres : The thioacetamide group in the target compound may mimic sulfonamide or piperazinyl groups in related derivatives, affecting target binding .

Key Observations:

  • Role of Substituents: The benzo[d][1,3]dioxole group may improve oral bioavailability, as seen in starch nanoparticle formulations for similar compounds .
  • Thioether Linkage : The thioacetamide bridge could enhance membrane permeability compared to sulfonamides or ethers .

Structure-Activity Relationship (SAR) Insights

  • Cyclohepta Ring : Larger ring systems (e.g., cyclohepta vs. cyclopenta) may increase hydrophobic interactions with kinase domains, improving potency .
  • Electron-Withdrawing Groups: Substituents like chloro () or cyano () enhance electrophilicity, favoring nucleophilic attack in target binding.
  • Heterocyclic Moieties : The benzo[d][1,3]dioxole group in the target compound could reduce metabolic oxidation, extending half-life .

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